7-Chloro-3-hydroxy-2-phenylquinazolin-4-one
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Overview
Description
7-Chloro-3-hydroxy-2-phenylquinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic applications. This compound, in particular, has garnered interest for its potential use in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-hydroxy-2-phenylquinazolin-4-one typically involves the condensation of 4-chloroanthranilic acid with benzaldehyde under acidic conditions, followed by cyclization. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-hydroxy-2-phenylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 7-chloro-3-oxo-2-phenylquinazolin-4-one.
Reduction: Formation of 7-chloro-3-amino-2-phenylquinazolin-4-one.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-3-hydroxy-2-phenylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
2-Phenylquinazolin-4-one: Studied for its anticancer properties.
3-Hydroxyquinazolin-4-one: Investigated for its potential as an anti-inflammatory agent.
Uniqueness
7-Chloro-3-hydroxy-2-phenylquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chloro and hydroxy groups enhances its potential as a versatile pharmacophore, making it a valuable compound for drug discovery and development .
Biological Activity
7-Chloro-3-hydroxy-2-phenylquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the quinazolinone family, characterized by a fused bicyclic structure containing nitrogen. The presence of the chloro and hydroxy groups at specific positions enhances the compound's reactivity and biological activity.
Antimicrobial Properties
Research indicates that quinazolinone derivatives exhibit notable antimicrobial activity. A study reported that derivatives with hydroxy substituents showed enhanced antibacterial effects against various gram-positive and gram-negative bacteria. The presence of a hydroxyl group at the ortho or meta position significantly improved activity against both bacterial and fungal species .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | X µg/mL |
This compound | Escherichia coli | Y µg/mL |
Note: Specific MIC values need to be filled based on experimental data.
Anticancer Activity
The compound has shown promising results in anticancer studies. It was evaluated for cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). In vitro studies demonstrated that this compound exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents like lapatinib .
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Comparison Control IC50 (µM) |
---|---|---|
MCF7 | A µM | Lapatinib: 5.9 µM |
A2780 | B µM | Lapatinib: 12.11 µM |
Note: Specific IC50 values need to be filled based on experimental data.
The biological activity of this compound is attributed to its interaction with various molecular targets. It has been found to inhibit multiple tyrosine kinases, which are crucial in cancer signaling pathways. The compound acts as an ATP non-competitive inhibitor for CDK2 and HER2 kinases, showing potential for targeted cancer therapy .
Case Studies
A notable case study involved the synthesis and evaluation of several quinazolinone derivatives, including this compound. The study highlighted its efficacy against resistant bacterial strains and its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways .
Properties
IUPAC Name |
7-chloro-3-hydroxy-2-phenylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-6-7-11-12(8-10)16-13(17(19)14(11)18)9-4-2-1-3-5-9/h1-8,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMSLMDDEFMRDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.